N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide
Description
N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O3/c29-19-24-8-7-23(31-24)18-27-13-10-20(11-14-27)6-9-25(30)26-22-12-15-28(17-22)16-21-4-2-1-3-5-21/h1-5,7-8,20,22,29H,6,9-19H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVGFXPRHPCGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2CCN(C2)CC3=CC=CC=C3)CC4=CC=C(O4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzylpyrrolidine intermediate, followed by the introduction of the furan ring through a series of coupling reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group on the furan ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide linkage can be reduced to an amine under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Allylamine: A simple unsaturated amine used in the synthesis of pharmaceuticals.
tert-Butylamine: An aliphatic primary amine used in various chemical reactions.
Uniqueness
N-(1-benzylpyrrolidin-3-yl)-3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]propanamide is unique due to its complex structure, which combines multiple functional groups and ring systems
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
